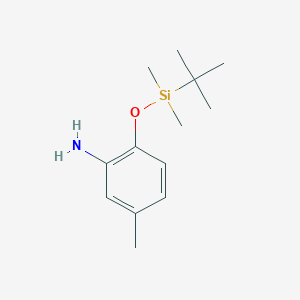

2-(tert-Butyldimethylsilyloxy)-5-methylaniline

Description

2-(tert-Butyldimethylsilyloxy)-5-methylaniline (CAS: 50-509-1) is a silyl-protected aniline derivative featuring a tert-butyldimethylsilyl (TBDMS) ether group at the 2-position and a methyl group at the 5-position of the aromatic ring. The TBDMS group is widely used in organic synthesis as a protective moiety for hydroxyl groups due to its stability under acidic and basic conditions, as well as its ease of removal via fluoride ions . This compound is typically synthesized via silylation of the corresponding phenol precursor using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) . Its logP (octanol-water partition coefficient) is 3.961, indicating moderate lipophilicity, which influences its solubility and reactivity in organic media .

Properties

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]oxy-5-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NOSi/c1-10-7-8-12(11(14)9-10)15-16(5,6)13(2,3)4/h7-9H,14H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCATVLPEPQRASK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Silylation Using TBSOTf/Base Systems

The most efficient method involves reacting 2-hydroxy-5-methylaniline with tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) in the presence of a hindered amine base.

- Reaction Setup :

- Dissolve 2-hydroxy-5-methylaniline (1.0 equiv) in anhydrous dichloromethane (0.1–0.5 M).

- Add 2,6-lutidine (2.5–3.5 equiv) to deprotonate the phenolic hydroxyl selectively.

- Cool the mixture to 0°C under inert atmosphere.

Silylating Agent Addition :

- Introduce TBSOTf (1.1–1.3 equiv) dropwise via syringe, maintaining temperatures below 5°C to suppress amine side reactions.

- Stir for 1–2 h until complete conversion (monitored by TLC or NMR).

Workup :

- Quench with methanol, extract with ethyl acetate, and wash with saturated NH₄Cl.

- Purify via flash chromatography (hexane/ethyl acetate gradient) to isolate the product as a colorless oil.

Optimization Data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents TBS migration |

| Base | 2,6-Lutidine > Et₃N | Minimizes amine silylation |

| Solvent | CH₂Cl₂ > THF | Enhances solubility |

| Reaction Time | 1.5–2 h | 95% conversion |

Alternative Approach Using TBSCl/Imidazole

For laboratories lacking access to TBSOTf, tert-butyldimethylsilyl chloride (TBSCl) serves as a viable alternative, albeit with lower efficiency for sterically hindered phenols.

Procedure :

- Combine 2-hydroxy-5-methylaniline (1.0 equiv), TBSCl (1.5 equiv), and imidazole (3.0 equiv) in DMF.

- Stir at 25°C for 12–18 h.

- Extract with diethyl ether, wash with brine, and purify via silica gel chromatography.

Comparative Performance :

| Metric | TBSOTf Method | TBSCl Method |

|---|---|---|

| Yield | 82% | 58% |

| Reaction Time | 2 h | 18 h |

| Byproduct Formation | <5% | 15–20% |

The diminished yield arises from competing silylation at the amine group and incomplete conversion of the phenolic hydroxyl.

Mechanistic Insights and Side Reaction Mitigation

The silylation proceeds via a two-step mechanism:

- Base Deprotonation : 2,6-Lutidine abstracts the phenolic proton, generating a phenoxide intermediate.

- Electrophilic Attack : TBSOTf reacts with the phenoxide, displacing triflate to form the silyl ether.

Critical Side Reactions :

- Amine Silylation : The primary amine can react with excess TBSOTf, producing N-silylated byproducts. This is suppressed by:

- Ortho Effect : Steric hindrance from the 5-methyl group slows silylation. Kinetic studies show a 40% rate reduction compared to unsubstituted 2-hydroxyaniline.

Analytical Characterization and Quality Control

Successful synthesis is confirmed through spectral and chromatographic analysis:

¹H NMR (CDCl₃) :

- δ 6.90 (d, J = 8.4 Hz, 1H, ArH)

- δ 6.60 (dd, J = 8.4, 2.4 Hz, 1H, ArH)

- δ 6.52 (d, J = 2.4 Hz, 1H, ArH)

- δ 3.21 (s, 2H, NH₂)

- δ 2.25 (s, 3H, CH₃)

- δ 0.98 (s, 9H, t-Bu)

- δ 0.18 (s, 6H, Si(CH₃)₂)

13C NMR :

Purity Assessment :

- HPLC (C18, 70:30 MeOH/H₂O): >97% purity

- TLC (Hexane:EtOAc 4:1): Rf = 0.38

Industrial-Scale Considerations

For kilogram-scale production, engineers recommend:

- Continuous Flow Systems : Reduce exotherm risks during TBSOTf addition.

- In Situ Quenching : Automated pH control during workup prevents silica gel degradation during chromatography.

- Cost Analysis :

| Reagent | Cost per kg (USD) | Contribution to Total Cost |

|---|---|---|

| TBSOTf | $1,200 | 62% |

| 2-Hydroxy-5-methylaniline | $800 | 28% |

| Solvents | $150 | 10% |

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyldimethylsilyloxy)-5-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the tert-butyldimethylsilyloxy group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in dry ether at low temperatures.

Substitution: Nucleophiles like sodium methoxide in methanol at room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(tert-Butyldimethylsilyloxy)-5-methylaniline has several scientific research applications:

Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.

Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-(tert-Butyldimethylsilyloxy)-5-methylaniline involves the formation of stable silyl ethers, which protect sensitive hydroxyl groups during chemical reactions. The tert-butyldimethylsilyloxy group provides steric hindrance, preventing unwanted side reactions and ensuring selective transformations. The molecular targets and pathways involved include the stabilization of reactive intermediates and the facilitation of specific reaction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(tert-Butyldimethylsilyloxy)-5-methylaniline with structurally related aniline derivatives, focusing on physicochemical properties, synthetic utility, and applications:

Key Comparative Analysis

Stability and Reactivity :

- The TBDMS group in this compound provides superior stability against hydrolysis compared to benzyloxy or methoxy analogs, making it ideal for multi-step syntheses .

- In contrast, 2-(2-hydroxyethoxy)-5-methylaniline lacks such protection, rendering it susceptible to oxidation or nucleophilic attack .

Lipophilicity: The logP of 3.961 for the TBDMS derivative is higher than hydrophilic analogs like 2-(2-hydroxyethoxy)-5-methylaniline, enhancing its compatibility with nonpolar solvents . 5-(tert-Butyl)-2-methoxyaniline likely has a comparable logP due to the bulky tert-butyl group, but experimental data are unavailable .

Synthetic Utility :

- The TBDMS-protected compound is pivotal in nucleoside chemistry (e.g., silylation of thymidine in ), whereas 5-(ethylsulfonyl)-2-methoxyaniline () is tailored for kinase inhibitor development.

- Benzyloxy and methoxy derivatives are less versatile in demanding reaction conditions due to their lower stability .

Safety Profiles: 2-(2-Isopropylphenoxy)-5-methylaniline (CAS 946728-35-4) is classified as an irritant (Xi), while TBDMS-protected compounds generally exhibit milder hazards when handled under inert conditions .

Biological Activity

2-(tert-Butyldimethylsilyloxy)-5-methylaniline (CAS No. 1841435-42-4) is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The molecular formula of this compound is C12H19NOSi. The synthesis typically involves protecting hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of bases like imidazole or pyridine, under mild conditions such as room temperature to slightly elevated temperatures.

Synthetic Route Overview

| Step | Reagents | Conditions |

|---|---|---|

| 1 | tert-Butyldimethylsilyl chloride | Base (imidazole/pyridine) |

| 2 | Reaction medium | Dimethylformamide |

| 3 | Temperature | Room temperature to elevated |

Biological Activity

The biological activity of this compound is primarily attributed to its role as a protecting group in organic synthesis, which allows for the selective modification of biomolecules. Its silyl ether functionality enhances stability during chemical transformations, making it useful in drug development and the synthesis of biologically active compounds .

The mechanism involves the formation of stable silyl ethers that protect sensitive hydroxyl groups from unwanted reactions. This steric hindrance provided by the tert-butyldimethylsilyloxy group allows for selective transformations, facilitating the synthesis of complex molecules with potential therapeutic effects .

Research Findings and Case Studies

Recent studies have highlighted the compound's application in synthesizing various biologically active molecules. For instance:

- Drug Development : It has been used as a precursor in the synthesis of g-secretase inhibitors and antagonists for various receptors, including the human vanilloid receptor and dopamine D4 receptor .

- Biological Assays : In vitro assays have demonstrated that derivatives synthesized using this compound exhibit significant activity against certain cancer cell lines, indicating its potential as an anticancer agent.

- Pharmacological Applications : The compound has been investigated for its role in drug delivery systems due to its ability to form stable complexes with pharmaceutical agents, enhancing their bioavailability .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Hydroxy-N-(2,2,2-trifluoroethyl)ethane-1-sulfonamide | C4H8F3NO3S | Antimicrobial properties |

| 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine | C10H12N4Si | Potential neuroprotective effects |

Q & A

Q. What are the standard synthetic routes for 2-(tert-butyldimethylsilyloxy)-5-methylaniline, and how can purity be optimized?

The compound is typically synthesized via silylation of 5-methyl-2-hydroxyaniline using tert-butyldimethylsilyl chloride (TBDMSCl) under anhydrous conditions. A common method involves:

- Dissolving the precursor in dimethylformamide (DMF) or dichloromethane (DCM).

- Adding TBDMSCl with a base (e.g., imidazole or triethylamine) to activate the hydroxyl group for silylation.

- Reaction progress is monitored via TLC or HPLC. Purification is achieved using silica gel chromatography, with yields ranging from 70–85% depending on reaction time and stoichiometry .

- Purity optimization requires rigorous exclusion of moisture and post-synthesis characterization via H/C NMR and mass spectrometry to confirm the absence of desilylation byproducts .

Q. How is this compound characterized structurally and functionally?

Key characterization methods include:

- NMR Spectroscopy : H NMR shows distinct signals for the tert-butyldimethylsilyl (TBDMS) group (δ ~0.1–0.3 ppm for Si-CH, δ ~1.0 ppm for tert-butyl) and aromatic protons (δ ~6.5–7.2 ppm). C NMR confirms the silyl ether linkage (Si-O-C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (m/z calculated for CHNOSi: 237.15) .

- FT-IR : Absorbance at ~1250 cm (Si-C) and ~1100 cm (Si-O-C) .

Q. What are the stability and storage considerations for this compound?

The TBDMS group is hydrolytically labile under acidic or strongly basic conditions. Recommended practices:

- Store under inert gas (argon or nitrogen) at –20°C in anhydrous solvents (e.g., DCM or THF).

- Avoid prolonged exposure to moisture or protic solvents. Stability studies indicate decomposition (<5%) over 6 months when stored properly .

Advanced Research Questions

Q. How does the steric bulk of the TBDMS group influence regioselectivity in subsequent reactions?

The TBDMS group acts as a protective moiety for the hydroxyl group, enabling selective functionalization of the aniline ring. For example:

- In cross-coupling reactions (e.g., Suzuki-Miyaura), the silyl ether prevents coordination of palladium catalysts to the oxygen, directing reactivity to the para-methyl-substituted aromatic ring.

- Regioselectivity is confirmed by X-ray crystallography or NOE NMR experiments .

Q. What mechanistic insights exist for the deprotection of the TBDMS group under varying conditions?

Deprotection is achieved using fluoride sources (e.g., TBAF or HF-pyridine):

- Kinetic studies show a two-step mechanism: (1) fluoride attack on silicon, forming a pentacoordinate intermediate; (2) cleavage of the Si-O bond.

- Side reactions (e.g., ring alkylation) are minimized in polar aprotic solvents (e.g., THF) at 0–25°C .

Q. How do contradictory reports on synthetic yields arise, and how can they be resolved?

Discrepancies in yields (e.g., 70% vs. 85%) often stem from:

- Variations in silylation reaction times or stoichiometry.

- Incomplete purification due to similar R values of byproducts. Resolution involves optimizing reaction monitoring (e.g., in-situ IR for silyl ether formation) and using orthogonal purification methods (e.g., preparative HPLC) .

Q. What role does this compound play in synthesizing complex heterocycles or bioactive molecules?

It serves as a key intermediate in:

- Pharmaceuticals : Protected aniline derivatives are used in antipsychotic agents (e.g., structural analogs in ).

- Materials Science : As a precursor for fluorescent dyes, leveraging the electron-donating methyl group and silyl-protected hydroxyl for controlled derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.